molecular formula C13H17N3 B11724776 (R)-3-(Piperazin-2-ylmethyl)-1H-indole

(R)-3-(Piperazin-2-ylmethyl)-1H-indole

Cat. No.: B11724776
M. Wt: 215.29 g/mol
InChI Key: ODKQLQNWOTWGKY-LLVKDONJSA-N
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Description

3-{[(2R)-piperazin-2-yl]methyl}-1H-indole is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a piperazine moiety to the indole structure enhances its biological activity and potential therapeutic applications .

Preparation Methods

The synthesis of 3-{[(2R)-piperazin-2-yl]methyl}-1H-indole can be achieved through several synthetic routes. One common method involves the Mannich reaction, where an indole derivative reacts with formaldehyde and a secondary amine, such as piperazine, to form the desired product . The reaction conditions typically involve the use of an acid catalyst and a solvent like methanol or ethanol.

In industrial production, the synthesis may involve more scalable methods, such as palladium-catalyzed cross-coupling reactions or other catalytic processes that allow for the efficient formation of the indole-piperazine linkage . These methods are designed to be cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

3-{[(2R)-piperazin-2-yl]methyl}-1H-indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[(2R)-piperazin-2-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or viral replication . The piperazine moiety enhances the compound’s ability to cross cell membranes and reach its targets effectively.

Comparison with Similar Compounds

Similar compounds to 3-{[(2R)-piperazin-2-yl]methyl}-1H-indole include other indole derivatives with different substituents on the indole ring or the piperazine moiety. Examples include:

The uniqueness of 3-{[(2R)-piperazin-2-yl]methyl}-1H-indole lies in its specific combination of the indole and piperazine moieties, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

3-[[(2R)-piperazin-2-yl]methyl]-1H-indole

InChI

InChI=1S/C13H17N3/c1-2-4-13-12(3-1)10(8-16-13)7-11-9-14-5-6-15-11/h1-4,8,11,14-16H,5-7,9H2/t11-/m1/s1

InChI Key

ODKQLQNWOTWGKY-LLVKDONJSA-N

Isomeric SMILES

C1CN[C@@H](CN1)CC2=CNC3=CC=CC=C32

Canonical SMILES

C1CNC(CN1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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